molecular formula C14H16N2O4S2 B5810159 N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE CAS No. 98187-63-4

N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B5810159
CAS No.: 98187-63-4
M. Wt: 340.4 g/mol
InChI Key: QXPKCKBPHISPTO-UHFFFAOYSA-N
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Description

N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a sulfonamide derivative. Sulfonamides are a class of compounds known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . This particular compound is characterized by the presence of two sulfonamide groups attached to a benzene ring, making it a unique and potentially valuable compound in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide groups can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to the disruption of essential biological processes . This inhibition can result in antibacterial, anticancer, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of two sulfonamide groups, which can enhance its biological activity and make it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(methanesulfonamido)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-11-3-9-14(10-4-11)22(19,20)16-13-7-5-12(6-8-13)15-21(2,17)18/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPKCKBPHISPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358593
Record name Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98187-63-4
Record name Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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